molecular formula C8H10N2O B1345521 2-(Methylamino)benzamide CAS No. 7505-81-9

2-(Methylamino)benzamide

Cat. No.: B1345521
CAS No.: 7505-81-9
M. Wt: 150.18 g/mol
InChI Key: KTDNXQLRLSPQOK-UHFFFAOYSA-N
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Description

2-(Methylamino)benzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where a methylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzene ring substituted with a methylamino group and an amide group, making it a versatile molecule for different chemical reactions and applications .

Scientific Research Applications

2-(Methylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

When handling “2-(Methylamino)benzamide”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

2-(Methylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression through chromatin remodeling. The interaction between this compound and HDACs can lead to the inhibition of these enzymes, thereby affecting the acetylation status of histones and altering gene expression patterns .

Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to certain receptor proteins on the cell surface, influencing downstream signaling cascades that regulate cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are diverse and profound. In various cell types, this compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . This is partly due to its ability to inhibit HDACs, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis.

Moreover, this compound can affect cellular metabolism by altering the activity of metabolic enzymes. This can lead to changes in the levels of key metabolites, thereby impacting cellular energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDACs, which leads to increased acetylation of histones and changes in chromatin structure. This alteration in chromatin structure can result in the activation or repression of specific genes, thereby influencing cellular functions .

Additionally, this compound can bind to other biomolecules, such as receptor proteins and enzymes, affecting their activity. For instance, its binding to receptor proteins can modulate signal transduction pathways, leading to changes in cellular responses . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products may have different biochemical properties and effects on cellular functions.

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For example, prolonged treatment with this compound can lead to sustained inhibition of HDACs, resulting in persistent changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Targeting signals and post-translational modifications may play a role in directing this compound to these compartments, thereby influencing its biochemical effects .

Preparation Methods

The synthesis of 2-(Methylamino)benzamide can be achieved through several methods. One common synthetic route involves the reaction of 2-nitrobenzamide with methylamine. The nitro group is first reduced to an amino group, which then reacts with methylamine to form the desired product. Another method involves the direct acylation of methylamine with 2-aminobenzamide under appropriate reaction conditions .

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

2-(Methylamino)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(Methylamino)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNXQLRLSPQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226018
Record name Benzamide, o-(methylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-81-9
Record name 2-(Methylamino)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7505-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, o-(methylamino)-
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Record name 7505-81-9
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Record name Benzamide, o-(methylamino)-
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Record name 2-(methylamino)benzamide
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Synthesis routes and methods

Procedure details

10.0 g of N-methylisatic acid are added gradually to 140 ml of water at a room temperature and 9.6 g of aqueous ammonia are added dropwise thereto. The mixture is warmed to a temperature of 80° C. during 45 minutes and ethanol is added thereto until the reaction mixture becomes colorless. Then, the reaction mixture is cooled to a room temperature and the precipitated crystals are collected by filtration to obtain 7.11 of 2-carbamoyl-N-methylaniline as colorless crystal.
Name
N-methylisatic acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-(methylamino)benzamide?

A1: this compound has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. While the provided research articles do not contain comprehensive spectroscopic data, they utilize various techniques for characterization. These include:

  • NMR spectroscopy: Both 1H NMR and 13C NMR are used to confirm the structure of this compound and its derivatives. [, , ]
  • Mass spectrometry (GC-MS): This technique is employed to confirm the molecular weight and fragmentation pattern of the synthesized compounds. []
  • UV/Vis spectroscopy: This method is used to monitor the kinetics of cyclization reactions involving this compound derivatives. []

Q2: How is this compound used in the synthesis of quinazoline derivatives?

A2: this compound serves as a versatile starting material for synthesizing various quinazoline derivatives. Several reaction pathways are highlighted in the provided research:

  • Reaction with levulinic acid: This reaction yields 3a,4-dimethyl-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazoline-1,9-dione, demonstrating the potential for forming complex heterocyclic systems. []
  • Acylation and base-catalyzed cyclization: Reacting this compound with substituted benzoyl chlorides, followed by base-catalyzed cyclization, yields 2-(substituted phenyl)quinazolin-4-ones. This reaction follows a mechanism involving rapid pre-equilibrium and adheres to the Hammett correlation. []
  • Copper-catalyzed intramolecular α-C–H amination: This novel approach utilizes this compound and isatoic anhydride to generate quinazolin-4(3H)-one derivatives via a ring-opening cyclization strategy. This method exhibits good functional group tolerance and offers a route to various 2-substituted quinazolinone derivatives. []

Q3: Are there any fluorescent probes derived from this compound?

A: Yes, a sulfhydryl-reactive fluorescent probe called Br-MANT (N-[2-[(bromoacetyl)amino]ethyl]-2-(methylamino)benzamide) has been synthesized. [] This probe incorporates a N-methyl anthraniloyl group (derived from this compound) linked to a bromoacetyl moiety for targeting sulfhydryl groups. Br-MANT exhibits favorable fluorescent properties, including a good quantum yield and a long fluorescence lifetime, making it suitable for studying cysteine residues in proteins.

Q4: What are the potential applications of the synthesized quinazoline derivatives?

A4: Quinazoline derivatives, including those synthesized from this compound, hold promise for various applications, particularly in medicinal chemistry:

  • Anti-Alzheimer's agents: Research suggests that novel quinazoline derivatives may act as potential poly-functional anti-Alzheimer's agents. [] Further research is needed to explore their specific mechanisms and efficacy.
  • Rutaecarpine synthesis: The copper-catalyzed α-C–H amination strategy allows for synthesizing rutaecarpine, a quinazolinone alkaloid with potential therapeutic applications. []

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